2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Description
This compound features a benzothiazole core substituted at the 6-position with a sulfamoyl group (-SO₂NH₂) and at the 2-position with a sulfanyl-linked 4-fluorophenylacetamide moiety. Such structural attributes are common in kinase inhibitors and antimicrobial agents, as seen in analogous compounds .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S3/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNGGJADVEGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl group and the fluorophenyl sulfanyl moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the fluorophenyl or benzothiazole rings.
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. Compounds similar to 2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide have been investigated for their ability to inhibit various cancer cell lines. A study demonstrated that sulfonamide derivatives showed cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .
Enzyme Inhibition
Sulfonamides are recognized for their role as enzyme inhibitors. The compound has potential inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Antimicrobial Properties
The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides have historically been used as antibacterial agents, and derivatives like this one may contribute to the development of new antibiotics against resistant strains of bacteria .
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of sulfonamide derivatives on models of Alzheimer's disease. The findings suggested that these compounds could effectively inhibit acetylcholinesterase activity, leading to improved cognitive outcomes in treated subjects . This highlights the potential for developing therapeutic agents based on the structure of this compound.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzothiazole-based acetamides influence bioactivity. Below is a comparative analysis:
Key Observations :
- Sulfamoyl vs. Trifluoromethyl : The sulfamoyl group in the target compound may improve solubility and hydrogen-bonding compared to BTA’s lipophilic -CF₃ group, which enhances membrane permeability .
- Triazine Backbone (PZ-39) : The triazine moiety in PZ-39 is critical for ABCG2 inhibition, suggesting that polar substituents at position 6 can modulate transporter specificity .
- Fluorophenyl Positioning: IWP-3’s 4-fluorophenyl group in a thienopyrimidinone scaffold demonstrates that fluorination enhances target affinity in kinase inhibition, a feature shared with the target compound .
Pharmacokinetic Considerations
Biological Activity
2-[(4-fluorophenyl)sulfanyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest a variety of interactions with biological targets, which can lead to significant therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure includes a fluorinated phenyl group and a benzothiazole moiety, which are known for their biological significance.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The sulfamoyl and sulfanyl groups are particularly noteworthy for their roles in modulating biological interactions.
Antimicrobial Activity
A study on related compounds demonstrated notable antimicrobial activity against various bacterial strains. For instance, derivatives containing the benzothiazole structure have shown effectiveness against Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 µM to 128 µM, indicating their potential as antimicrobial agents .
| Compound | MIC (µM) | Activity |
|---|---|---|
| MA-1156 | 16 | Strong |
| MA-1115 | 32 | Moderate |
| MA-1116 | 64 | Moderate |
| MA-1113 | 128 | Weak |
Antitumor Activity
The potential antitumor activity of similar compounds has been explored in various studies. For example, some benzothiazole derivatives have been found to inhibit cell cycle progression in cancer cells, leading to apoptosis. This effect is attributed to their ability to interfere with specific signaling pathways involved in cell proliferation .
Case Study: Inhibition of Tumor Cell Growth
In a controlled study, a related compound was administered to cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptotic pathways, suggesting that the compound could be developed further as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can alter cellular responses and signaling cascades.
- DNA Interaction : Some derivatives demonstrate the ability to intercalate with DNA, disrupting replication and transcription processes.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that related compounds exhibit low toxicity levels at therapeutic doses. Biochemical assays showed minimal alterations in liver and kidney function markers in animal models treated with these compounds . Further studies are necessary to fully elucidate the safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
